molecular formula C10H10ClF3N2O2 B1607902 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate CAS No. 246022-36-6

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate

Cat. No.: B1607902
CAS No.: 246022-36-6
M. Wt: 282.64 g/mol
InChI Key: OYEGHBUYBPRZRE-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is an organic compound with the molecular formula C10H10ClF3N2O2. It is known for its unique chemical structure, which includes a trifluoromethyl group and a pyridinyl ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

The synthesis of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The pyridinyl ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate can be compared with other trifluoromethyl-containing compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethyl ester group in this compound makes it unique and suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGHBUYBPRZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378987
Record name ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246022-36-6
Record name ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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